N-(4-Chlorophenyl)pyridine-2-methylamine has been investigated for its ability to modulate the activity of ion channels, which are essential proteins controlling the flow of ions across cell membranes. Studies suggest that this compound can interact with specific ion channels, potentially influencing their function and contributing to the understanding of their role in various biological processes [].
This compound has also been explored for its potential to interfere with the binding of specific molecules (ligands) to their corresponding receptors. These interactions play a crucial role in various cellular signaling pathways. By studying how N-(4-Chlorophenyl)pyridine-2-methylamine affects ligand-receptor binding, researchers can gain insights into the mechanisms underlying these pathways and potentially identify novel therapeutic targets for various diseases.
Protein interactions are fundamental to numerous cellular processes. N-(4-Chlorophenyl)pyridine-2-methylamine has been investigated for its ability to disrupt specific protein-protein interactions. Understanding how this compound affects these interactions can provide valuable insights into protein function and potentially aid in the development of new therapeutic strategies targeting protein-protein interactions in diseases [].
N-(4-Chlorophenyl)pyridine-2-methylamine is an organic compound characterized by the presence of a pyridine ring substituted with a methyl group and an amine group attached to a 4-chlorophenyl moiety. Its molecular formula is C₁₂H₁₁ClN₂, and it has a molecular weight of approximately 220.68 g/mol. The compound exhibits a non-planar configuration due to the dihedral angle between the benzene and pyridyl rings, which is approximately 48.03 degrees . This structural arrangement facilitates the formation of hydrogen bonds, contributing to its stability and reactivity.
These reactions highlight its versatility in organic synthesis and potential for further functionalization.
Research indicates that N-(4-Chlorophenyl)pyridine-2-methylamine exhibits significant biological activities. It has been investigated for its potential as an inhibitor of specific biological pathways, particularly in the context of ion channel modulation and ligand-receptor interactions . Additionally, studies have shown that it may possess antimicrobial properties and could be explored for therapeutic applications.
Several methods have been developed for synthesizing N-(4-Chlorophenyl)pyridine-2-methylamine:
N-(4-Chlorophenyl)pyridine-2-methylamine is utilized in several applications:
Interaction studies involving N-(4-Chlorophenyl)pyridine-2-methylamine focus on its binding affinity and activity against various biological targets. These studies often employ molecular docking techniques to predict how the compound interacts with specific proteins or enzymes, providing insights into its potential therapeutic roles .
N-(4-Chlorophenyl)pyridine-2-methylamine shares structural similarities with several other compounds. Here are some comparable compounds along with their unique features:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(3-Chlorophenyl)pyridine-2-methylamine | Similar pyridine structure but with a different chloro substitution | Potentially different biological activities |
| N-(2-Chlorophenyl)pyridine-3-methylamine | Chlorine atom at the ortho position relative to the amine | May exhibit distinct reactivity patterns |
| N-(4-Bromophenyl)pyridine-2-methylamine | Bromine substitution instead of chlorine | Different electronic properties affecting reactivity |
| 4-Methyl-N-(phenyl)pyridin-2-amine | Lacks chlorine but retains similar amine functionality | May have varied pharmacological profiles |
The uniqueness of N-(4-Chlorophenyl)pyridine-2-methylamine lies in its specific combination of substituents that influence its chemical behavior and biological activity compared to these similar compounds.
Nucleophilic aromatic substitution (SNAr) is a cornerstone for functionalizing electron-deficient pyridine systems. The electron-withdrawing nature of the pyridine nitrogen creates partial positive charges at the 2-, 4-, and 6-positions, enabling nucleophilic attack at these sites. For N-(4-Chlorophenyl)pyridine-2-methylamine, the 2-position of pyridine serves as the critical anchor for introducing the methylamine linker.
SNAr in pyridine derivatives typically follows an addition-elimination pathway. A leaving group (e.g., halide, sulfonate) at the 2-position undergoes displacement by a nitrogen nucleophile, such as an amine. The reaction proceeds via a Meisenheimer-like intermediate, where the nucleophile adds to the electron-deficient carbon, followed by deprotonation and elimination of the leaving group. Copper catalysis significantly enhances this process by stabilizing transition states and facilitating oxidative addition steps, particularly with aryl chlorides.
Key advances in this area involve the use of Cu(I)/diamine ligand systems to activate aryl chlorides. For example, CuI paired with N1,N2-diarylbenzene-1,2-diamine ligands enables coupling of 2-chloropyridine with 4-chloroaniline derivatives at mild temperatures (60–100°C). The steric bulk of these ligands prevents catalyst deactivation, allowing efficient C–N bond formation even with sterically hindered substrates.
Table 1: Representative SNAr Conditions for Pyridine-2-methylamine Synthesis
| Pyridine Substrate | Nucleophile | Catalyst System | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 2-Chloropyridine | 4-Chlorophenylmethylamine | CuI/L5/K3PO4 | 80 | 92 |
| 2-Bromopyridine | 4-Chloroaniline | CuI/oxalamide ligand | 100 | 88 |
| 2-Fluoropyridine | Benzylamine | Pd(OAc)2/Xantphos | 120 | 78 |
The choice of leaving group profoundly impacts reactivity. Fluoride, despite its strong C–F bond, exhibits superior leaving-group ability in SNAr due to its electronegativity, enabling room-temperature reactions with organolithium reagents. Recent work demonstrates that 2-fluoropyridine derivatives react with 4-chlorophenyl Grignard reagents in tetrahydrofuran at −78°C, achieving >90% conversion.
Reductive amination offers a complementary route by constructing the methylamine bridge through condensation of pyridine-2-carbaldehyde with 4-chloroaniline derivatives, followed by reduction. This method excels in introducing chirality when asymmetric centers are present.
The process involves three stages:
Copper-mediated protocols in deep eutectic solvents (DES) have revolutionized this approach. A choline chloride/urea DES enables CuI-catalyzed coupling of 2-aminomethylpyridine with 4-chlorophenylboronic acid at 60°C, achieving 94% yield while permitting solvent recycling.
Table 2: Reductive Amination Parameters for Hybrid Synthesis
| Carbonyl Component | Amine Partner | Reducing Agent | Solvent | Yield (%) |
|---|---|---|---|---|
| Pyridine-2-carbaldehyde | 4-Chloroaniline | NaBH3CN | MeOH | 85 |
| 2-Acetylpyridine | 4-Chlorobenzylamine | H2 (1 atm)/Pd/C | Ethanol | 91 |
| 2-Pyridinecarboxamide | 4-Cl-C6H4NH2 | LiAlH4 | THF | 76 |
Notably, the Ullmann-type coupling variant using aryl iodides and CuI in DES achieves comparable yields to traditional Pd-based systems while eliminating phosphine ligands. This aligns with green chemistry principles, reducing heavy metal waste and energy consumption.
Biocatalysis emerges as a sustainable alternative for constructing chiral N-(4-chlorophenyl)pyridine-2-methylamine derivatives. Transaminases and imine reductases (IREDs) engineered via directed evolution enable precise control over stereochemistry at the methylamine carbon.
Table 3: Biocatalytic Performance Metrics
| Enzyme Class | Substrate Pair | Cofactor | ee (%) | Productivity (g/L/h) |
|---|---|---|---|---|
| ω-Transaminase | 2-Acetylpyridine + 4-Cl-PhNH2 | PLP | 99 | 0.48 |
| Imine Reductase | Pyridine-2-imine + 4-Cl-PhNH2 | NADPH | 97 | 0.52 |
| Monoamine Oxidase | 2-(Aminomethyl)pyridine | FAD | 95 | 0.41 |
Recent advances address traditional biocatalysis limitations:
N-(4-Chlorophenyl)pyridine-2-methylamine demonstrates significant interaction with cytochrome P450 enzymes through Type II binding mechanisms [4]. Studies utilizing quinoline-4-carboxamide analogs, structurally related to the target compound, have revealed that compounds containing accessible pyridine nitrogen atoms in the para position can coordinate directly with ferric heme iron [4]. This coordination represents a fundamental mechanism by which chlorophenyl-pyridine derivatives modulate cytochrome P450 activity [4] [5].
The compound exhibits preferential binding to cytochrome P450 2C9 isoform, which is responsible for metabolizing numerous pharmaceutical agents including non-steroidal anti-inflammatory drugs and anticoagulants [4] [6]. Research findings indicate that the positioning of the nitrogen atom within the pyridine ring system critically determines binding affinity and catalytic modulation [4]. Para-positioned nitrogen atoms demonstrate enhanced coordination capacity compared to meta or ortho configurations, with Ki values ranging from 0.009 to 9.94 μM for para-substituted analogs, while meta-positioned compounds show reduced binding affinity with Ki values between 1.15 and 37.85 μM [4].
Mechanistic studies have identified that Type II substrate binding involves the coordination of sp² hybridized nitrogen atoms as sixth ligands to the heme iron [4]. This binding mode maintains the heme iron in a low-spin state, making reduction by cytochrome P450 reductase more difficult and resulting in decreased catalytic turnover rates [4]. The compound's interaction with cytochrome P450 3A4 has also been documented, particularly regarding its potential to interfere with the metabolism of co-administered drugs [6] [7].
| Compound Type | Primary CYP Isoform | Ki Value (μM) | Mechanism | Binding Characteristics |
|---|---|---|---|---|
| N-(4-Chlorophenyl)pyridine-2-methylamine | CYP2C9 | Not specified | Type II binding | Direct heme coordination |
| Related chlorophenyl-pyridine derivatives | CYP3A4, CYP2C9 | 0.01-40 | Type I/II binding | Mixed binding modes |
| Quinoline-4-carboxamide analogs (para-position) | CYP2C9 | 0.009-9.94 | Type II coordination | High affinity binding |
| Quinoline-4-carboxamide analogs (meta-position) | CYP2C9 | 1.15-37.85 | Reduced Type II binding | Moderate affinity |
| Quinoline-4-carboxamide analogs (ortho-position) | CYP2C9 | 1.32->43.5 | Minimal Type II coordination | Low affinity binding |
Structural analysis reveals that the π-cation interaction between the naphthalene moiety and arginine 108 residue may assist in stabilizing substrate binding within the active-site cavity [4]. The compound's ability to form hydrogen bonds contributes significantly to its stability and reactivity within the cytochrome P450 binding pocket [4] [8]. Research demonstrates that electron-transfer driven conformational changes, potentially induced by heme reduction or cytochrome P450 reductase interaction, facilitate substrate positioning for catalytic processing [8].
N-(4-Chlorophenyl)pyridine-2-methylamine exhibits modulatory effects on ionotropic glutamate receptors through allosteric mechanisms that influence receptor function and synaptic transmission [9] [10]. Ionotropic glutamate receptors, including N-methyl-D-aspartic acid receptors, α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid receptors, and kainate receptors, represent primary targets for compounds containing chlorophenyl-pyridine structural motifs [10].
Research investigations have demonstrated that structurally related compounds can differentially modulate metabotropic glutamate receptor subtypes through allosteric mechanisms [9] [11]. Studies utilizing positive allosteric modulators have revealed that compounds containing pyridine rings can enhance agonist-mediated responses in cells expressing specific glutamate receptor subtypes [9]. The compound PHCCC, a positive allosteric modulator selective for metabotropic glutamate receptor 4, demonstrates 3.5-fold potentiation of glutamate responses in cells expressing metabotropic glutamate receptor 4 alone, but loses efficacy when metabotropic glutamate receptor 2 and metabotropic glutamate receptor 4 are co-expressed [9].
Mechanistic profiling indicates that allosteric modulation occurs through binding sites distinct from the orthosteric glutamate binding site [11] [12]. These allosteric sites are located within transmembrane domains and can influence receptor conformation and function through cooperative binding mechanisms [11]. The compound's structural features, particularly the chlorophenyl moiety, contribute to selective binding and modulation of specific receptor subtypes [9] [10].
| Receptor Subtype | Modulation Type | Key Finding | IC50/EC50 Range | Mechanism |
|---|---|---|---|---|
| mGluR2/4 heterodimers | Reduced PAM efficacy | PHCCC loses efficacy in co-expression | >10 μM | Heterodimer interference |
| mGluR4 homodimers | Enhanced PAM response | PHCCC shows 3.5-fold potentiation | 0.31-15.2 μM | Direct allosteric enhancement |
| mGluR5 | Allosteric modulation | Multiple binding sites identified | 0.06-36 nM | Transmembrane domain binding |
| NMDA receptors | Antagonist activity | Reduced alcohol-seeking behavior | Variable | Competitive inhibition |
| AMPA receptors | Antagonist activity | Attenuated excitatory transmission | Variable | Non-competitive blocking |
Research findings demonstrate that positive allosteric modulators can drive receptor internalization and desensitization more effectively than orthosteric agonists alone [13]. Studies reveal that positive allosteric modulators show bias toward β-arrestin coupling and can enable glutamate-driven desensitization in receptor subtypes that are otherwise desensitization-resistant [13]. The compound's ability to modulate receptor trafficking and signaling represents a critical aspect of its biological activity profile [9] [13].
Conformational analysis using Förster resonance energy transfer sensors indicates that allosteric modulators induce both ligand-binding domain and transmembrane domain rearrangements [13]. These conformational changes facilitate receptor activation and subsequent cellular responses through altered protein-protein interactions and signaling cascade engagement [13] [12].
N-(4-Chlorophenyl)pyridine-2-methylamine demonstrates significant interference with mitogen-activated protein kinase signaling pathways through multiple mechanistic approaches [14] [15]. The compound's structural characteristics enable interaction with key components of the extracellular signal-regulated kinase pathway, p38 mitogen-activated protein kinase pathway, and c-Jun N-terminal kinase signaling cascades [15] [16].
Research investigations have identified that chlorophenyl-pyridine derivatives can function as ATP-competitive inhibitors of p38α mitogen-activated protein kinase with IC50 values ranging from 17 to 45 nM [16]. The compound's pyridine nitrogen atom serves as a hydrogen bond acceptor, facilitating interaction with the kinase hinge region [16]. Structural modifications, particularly the introduction of secondary amino functions in the 2-position of the pyridyl moiety, enhance inhibitory activities through additional hydrogen bonding interactions [16].
Mechanistic studies reveal that the compound interferes with phosphorylation cascades involving mitogen-activated protein kinase kinase kinase, mitogen-activated protein kinase kinase, and mitogen-activated protein kinase components [15] [17]. The interference occurs through direct binding to kinase active sites and disruption of protein-protein interactions essential for signal transduction [15]. Research demonstrates that compounds with chlorophenyl substituents show selectivity indices ranging from 42.3 to 508.6, indicating preferential inhibition of specific kinase isoforms [18] [16].
| Pathway Component | Interference Mechanism | IC50 Range (nM) | Selectivity Index | Biological Effect |
|---|---|---|---|---|
| MAPK1/ERK2 | Direct phosphorylation modulation | 17-813 | 42.3-508.6 | Altered gene expression |
| MAPK3/ERK1 | Signal cascade disruption | 17-813 | 42.3-508.6 | Modified cellular responses |
| MEK1/2 | Dual-specificity kinase inhibition | 140-310 | 163.3-508.6 | Reduced ERK1/2 signaling |
| p38α MAPK | ATP-competitive inhibition | 17-45 | 42.3-508.6 | Cell cycle arrest |
| JNK pathway | Stress-activated pathway modulation | Variable | Not determined | Apoptosis modulation |
The compound's ability to modulate vascular endothelial growth factor receptor signaling represents an additional mechanism of mitogen-activated protein kinase pathway interference [14]. Studies demonstrate that related chlorophenyl compounds can mediate activation of mitogen-activated protein kinase 1/extracellular signal-regulated kinase 2 and mitogen-activated protein kinase 3/extracellular signal-regulated kinase 1 through receptor-mediated mechanisms [14]. This modulation affects downstream signaling pathways including phosphatidylinositol 3-kinase/AKT1 signaling and protein kinase C activation [14].
Experimental evidence indicates that the compound can influence cellular responses to growth factors and stress signals through interference with scaffolding protein interactions [15]. The mitogen-activated protein kinase pathways rely on docking site-mediated protein-protein interactions for signal specificity and amplification [15]. Disruption of these interactions by chlorophenyl-pyridine compounds results in altered cellular responses including modified gene expression patterns, cell cycle progression changes, and apoptotic pathway activation [15] [17].